
Dioxane dibromide
Overview
Description
Dioxane dibromide is a chemical compound with the molecular formula C₄H₈O₂Br₂. It is an orange solid with a melting point of 61-62°C. This compound is known for its use as a brominating agent in organic synthesis, particularly for the selective bromination of various substrates under mild conditions .
Mechanism of Action
Target of Action
Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .
Mode of Action
This compound interacts with its targets through a process known as bromination . In this process, bromine atoms from this compound are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .
Biochemical Pathways
The bromination of target molecules by this compound affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between this compound and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .
Pharmacokinetics
It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxane dibromide is typically prepared by the reaction of bromine with dioxane. The process involves adding bromine dropwise to ice-cold dioxane, resulting in the formation of an orange-colored solid. The reaction mixture is then kept at room temperature for a further two hours. The product is filtered, washed with dioxane, and dried under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the safety and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dioxane dibromide primarily undergoes bromination reactions. It is used for the selective α-bromination of substituted acetophenones and the synthesis of α-bromo and α,α-dibromoalkanones .
Common Reagents and Conditions:
Solvent-Free Conditions: this compound can be used under solvent-free conditions for the bromination of various substrates.
Microwave Irradiation: It is also effective under microwave irradiation, which can enhance reaction rates and selectivity.
Major Products:
α-Bromo and α,α-Dibromoalkanones: These are common products formed from the bromination of acetophenones and other substrates using this compound.
Scientific Research Applications
Chemical Properties and Structure
Dioxane dibromide (CHBrO) is characterized by its two bromine atoms attached to a dioxane ring. This structure allows it to function effectively in organic synthesis, particularly in bromination reactions. Its solid-state form makes it an efficient reagent for various chemical transformations.
Bromination Reactions
1. Solvent-Free Bromination of Coumarins
One of the prominent applications of this compound is in the bromination of substituted coumarins. Research has demonstrated that this compound can mediate regioselective bromination under solvent-free conditions, leading to high yields of the desired products. This method is advantageous due to its simplicity and the avoidance of hazardous solvents .
Key Findings:
- This compound acts as a solid brominating reagent.
- The reaction can be conducted without solvents, reducing environmental impact.
- High regioselectivity is achieved, which is crucial for synthesizing complex organic molecules.
2. Synthesis of Vicinal Dibromides
This compound has also been utilized in the synthesis of vicinal dibromides through stereoselective anti-addition reactions. This process results in structurally varied dibromides with high purity and yield, showcasing the compound's versatility in organic synthesis .
Key Findings:
- The anti-addition mechanism allows for precise control over stereochemistry.
- Applications extend to synthesizing intermediates for pharmaceuticals and agrochemicals.
Environmental Applications
This compound’s role extends beyond synthetic chemistry; it has implications in environmental remediation as well. The compound can be involved in processes aimed at degrading or removing 1,4-dioxane from contaminated water sources.
1. Remediation Technologies
Research indicates that advanced oxidation processes (AOPs) can be employed to treat 1,4-dioxane, a contaminant often found alongside this compound due to their chemical relationship. This compound may facilitate reactions that contribute to the breakdown of such contaminants in water treatment systems .
Key Findings:
- AOPs utilizing dioxane derivatives show promise in reducing contaminant levels.
- The ability to act as a reactive species enhances its utility in environmental chemistry.
Case Studies and Research Insights
Several studies have documented the effectiveness of this compound in various applications:
Comparison with Similar Compounds
N-Bromosuccinimide (NBS): Another brominating agent used for selective bromination.
Copper Dibromide: Used for bromination under different conditions.
Uniqueness: Dioxane dibromide is unique due to its ability to perform selective bromination under mild and solvent-free conditions. It is also effective under microwave irradiation, which is not common for all brominating agents .
Biological Activity
Dioxane dibromide (DD) is a chemical compound that has garnered interest in various fields of organic chemistry and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
This compound is a brominated derivative of dioxane, characterized by its ability to act as a brominating agent in electrophilic aromatic substitution reactions. The synthesis of this compound typically involves the bromination of dioxane in the presence of appropriate reagents, leading to the formation of this compound as a solid product .
Table 1: Synthesis Conditions for this compound
Mole Ratio (this compound) | Solvent Used | Yield (%) | Observations |
---|---|---|---|
100% | None (solvent-free) | 85 | High yield with minimal by-products |
50% | Ethanol | 60 | Lower yield; potential degradation noted |
25% | Water | 30 | Poor yield; ineffective bromination |
This compound functions primarily through electrophilic bromination, where it acts as an electrophile that can react with nucleophilic sites on aromatic compounds. The mechanism involves the formation of a cyclic bromonium ion intermediate, which can lead to regioselective bromination depending on the electronic nature and position of substituents on the aromatic ring .
The ability of this compound to facilitate bromination reactions has been demonstrated in various studies, showing its effectiveness in modifying coumarins and other aromatic compounds. The reaction's efficiency is influenced by the substituents' electronic properties, which can stabilize or destabilize the intermediate species formed during the reaction .
Antiviral Properties
Research has indicated that dioxane derivatives exhibit antiviral activity. For example, a study focused on dioxane-based compounds demonstrated their potential to inhibit Sindbis virus replication. The bisdioxane antiviral agents synthesized showed effective inhibition with an EC50 value as low as 14 μM, indicating significant antiviral properties . The mechanism proposed involves blocking the interaction between viral proteins, thereby inhibiting viral assembly and budding.
Case Studies
-
Bromination of Coumarins :
A study showcased the use of this compound for regioselective bromination of substituted coumarins. The results indicated that the compound could effectively introduce bromine at specific positions on coumarin rings, enhancing their biological activity . -
Synthesis of Benzimidazole :
Another investigation reported using this compound in synthesizing benzimidazole derivatives. The reaction conditions were optimized to achieve high yields, demonstrating its utility as an oxidative reagent in medicinal chemistry .
Toxicological Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Dioxane itself has been associated with various health risks, including carcinogenic potential and adverse effects on human health due to exposure through multiple routes (inhalation, dermal absorption) . Regulatory agencies like the EPA have highlighted these concerns, necessitating careful handling and assessment when working with compounds containing dioxane derivatives.
Properties
IUPAC Name |
1,4-dioxane;molecular bromine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-39-7 | |
Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxane dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromine--1,4-dioxane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromine - 1,4-Dioxane Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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